molecular formula C22H15ClN2O3 B4555286 (2E)-3-{4-[(4-chlorobenzyl)oxy]phenyl}-2-(4-nitrophenyl)prop-2-enenitrile

(2E)-3-{4-[(4-chlorobenzyl)oxy]phenyl}-2-(4-nitrophenyl)prop-2-enenitrile

Cat. No.: B4555286
M. Wt: 390.8 g/mol
InChI Key: QJRBANWUTCCJRD-UYRXBGFRSA-N
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Description

(2E)-3-{4-[(4-chlorobenzyl)oxy]phenyl}-2-(4-nitrophenyl)prop-2-enenitrile is an organic compound that features a combination of aromatic rings, a nitrile group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{4-[(4-chlorobenzyl)oxy]phenyl}-2-(4-nitrophenyl)prop-2-enenitrile typically involves a multi-step process. One common method includes the following steps:

    Formation of the intermediate: The reaction between 4-chlorobenzyl chloride and 4-hydroxybenzaldehyde in the presence of a base such as potassium carbonate to form 4-[(4-chlorobenzyl)oxy]benzaldehyde.

    Knoevenagel condensation: The intermediate is then subjected to a Knoevenagel condensation reaction with 4-nitrobenzyl cyanide in the presence of a base such as piperidine to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{4-[(4-chlorobenzyl)oxy]phenyl}-2-(4-nitrophenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nitric acid for nitration, halogens (e.g., chlorine) for halogenation.

Major Products

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Introduction of additional nitro or halogen groups on the aromatic rings.

Scientific Research Applications

(2E)-3-{4-[(4-chlorobenzyl)oxy]phenyl}-2-(4-nitrophenyl)prop-2-enenitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-3-{4-[(4-chlorobenzyl)oxy]phenyl}-2-(4-nitrophenyl)prop-2-enenitrile involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The aromatic rings and nitrile group may also contribute to its binding affinity to specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-{4-[(4-chlorobenzyl)oxy]phenyl}-2-(4-nitrophenyl)prop-2-enenitrile is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(E)-3-[4-[(4-chlorophenyl)methoxy]phenyl]-2-(4-nitrophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN2O3/c23-20-7-1-17(2-8-20)15-28-22-11-3-16(4-12-22)13-19(14-24)18-5-9-21(10-6-18)25(26)27/h1-13H,15H2/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJRBANWUTCCJRD-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)C=C(C#N)C3=CC=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)/C=C(/C#N)\C3=CC=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2E)-3-{4-[(4-chlorobenzyl)oxy]phenyl}-2-(4-nitrophenyl)prop-2-enenitrile
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(2E)-3-{4-[(4-chlorobenzyl)oxy]phenyl}-2-(4-nitrophenyl)prop-2-enenitrile
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(2E)-3-{4-[(4-chlorobenzyl)oxy]phenyl}-2-(4-nitrophenyl)prop-2-enenitrile
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(2E)-3-{4-[(4-chlorobenzyl)oxy]phenyl}-2-(4-nitrophenyl)prop-2-enenitrile
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(2E)-3-{4-[(4-chlorobenzyl)oxy]phenyl}-2-(4-nitrophenyl)prop-2-enenitrile
Reactant of Route 6
(2E)-3-{4-[(4-chlorobenzyl)oxy]phenyl}-2-(4-nitrophenyl)prop-2-enenitrile

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